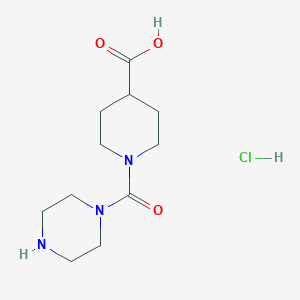
1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1170830-06-4 . It has a molecular weight of 277.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 1-(1-piperazinylcarbonyl)-4-piperidinecarboxylic acid hydrochloride . The InChI code for the compound is 1S/C11H19N3O3.ClH/c15-10(16)9-1-5-13(6-2-9)11(17)14-7-3-12-4-8-14;/h9,12H,1-8H2,(H,15,16);1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 277.75 .Aplicaciones Científicas De Investigación
Antibiotic Development
This compound is used as a reactant in the synthesis of antibiotic nitroxoline derivatives. These derivatives are known for their ability to inhibit cathepsin B, an enzyme often implicated in cancer metastasis and other diseases .
Cardiovascular Therapeutics
Researchers utilize this chemical in the creation of RhoA inhibitors, which are explored for their potential in cardiovascular disease therapy. RhoA is a small GTPase that plays a crucial role in the regulation of the cardiovascular system .
Cancer Treatment
The compound serves as a precursor in the development of alkyl piperidine and piperazine hydroxamic acids, which act as HDAC inhibitors. HDAC inhibitors are a class of compounds that can induce cancer cell death, stop cancer cell growth, and affect gene expression .
Neurological Disorders
It is involved in the synthesis of sphingosine-1-phosphate receptor agonists. These agonists have implications in treating multiple sclerosis and other neurological disorders due to their role in cell signaling and immune response .
Rheumatoid Arthritis
The compound is a key ingredient in the synthesis of IKK2 inhibitors. These inhibitors are under investigation for their potential to treat rheumatoid arthritis, a chronic inflammatory disorder .
Antiviral Agents
Piperidine derivatives, including those derived from our compound of interest, are being studied for their antiviral properties. This is particularly relevant in the design of new medications to combat viral infections .
Anticancer Agents
The piperidine moiety is a common feature in many anticancer agents. Its derivatives are being explored for various therapeutic applications, including as potential anticancer drugs .
Pharmacological Research
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids. The compound is used in the synthesis of various piperidine derivatives for pharmacological research, exploring its potential in drug discovery and biological evaluation .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . It carries the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if contact occurs, and wearing protective gloves/clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Related compounds such as isonipecotic acid are known to act as partial agonists at gaba a receptors .
Mode of Action
Based on its structural similarity to isonipecotic acid, it may interact with gaba a receptors, potentially enhancing the inhibitory effects of gaba in the central nervous system .
Biochemical Pathways
If it acts similarly to isonipecotic acid, it may influence the gabaergic neurotransmission pathway .
Pharmacokinetics
Related compounds used in protac (proteolysis-targeting chimera) development may have their degradation kinetics and admet properties impacted by the rigidity of the linker region .
Result of Action
If it acts similarly to isonipecotic acid, it may enhance the inhibitory effects of GABA, potentially leading to decreased neuronal excitability .
Propiedades
IUPAC Name |
1-(piperazine-1-carbonyl)piperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3.ClH/c15-10(16)9-1-5-13(6-2-9)11(17)14-7-3-12-4-8-14;/h9,12H,1-8H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRGGZXYVXTFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

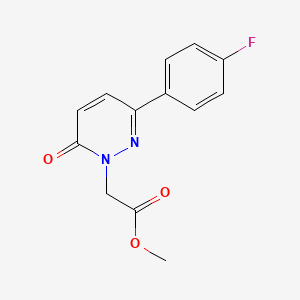
![Ethyl 4-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoylamino]piperidine-1-carboxylate](/img/structure/B2987913.png)
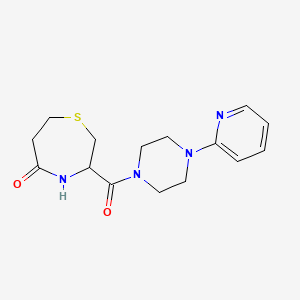
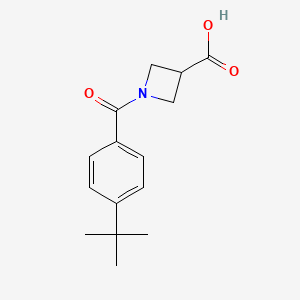
![3,4-Difluoro-N-[1-(oxolan-3-YL)pyrazol-4-YL]benzamide](/img/structure/B2987919.png)
![1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B2987920.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2987921.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2987923.png)

![5-[(4-Fluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2987926.png)

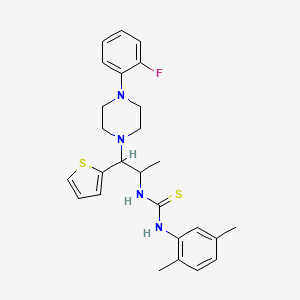
![6-[2-(2,6-dimethylmorpholino)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2987931.png)
![(E)-3-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2987933.png)